molecular formula C7H4BrN3O2 B1524894 8-Bromo-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid CAS No. 1216475-30-7

8-Bromo-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid

Cat. No.: B1524894
CAS No.: 1216475-30-7
M. Wt: 242.03 g/mol
InChI Key: HDEOWHVZVQHAPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Bromo-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid is a brominated heterocyclic aromatic organic compound. It is characterized by its molecular formula C7H4BrN3O2 and a molecular weight of 242.03 g/mol. This compound is known for its pale-yellow to yellow-brown solid appearance and is commonly used in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including microwave-mediated, catalyst-free synthesis from enaminonitriles[_{{{CITATION{{{_2{Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo1 ... - MDPI. The reaction conditions typically involve heating the reactants under controlled temperatures and using specific catalysts to facilitate the formation of the triazolopyridine core.

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions that ensure high purity and yield. The production process involves the use of advanced chemical reactors and purification techniques to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 8-Bromo-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{2{Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo1 ... - MDPI[{{{CITATION{{{_1{this compound](https://www.chemscene.com/1216475-30-7.html).

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like sodium hydroxide (NaOH) or potassium hydroxide (KOH).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, 8-Bromo-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.

Biology: In biological research, the compound is utilized to study enzyme inhibition and receptor binding. It is also employed in the development of new drugs targeting specific biological pathways.

Medicine: The compound has potential medicinal applications, particularly in the treatment of diseases such as cancer and infectious diseases. Its ability to interact with biological targets makes it a valuable candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical products. Its unique chemical properties make it suitable for various applications.

Mechanism of Action

The mechanism by which 8-Bromo-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • 6-Bromo-[1,2,4]triazolo[4,3-a]pyridine

  • 8-Bromo-[1,2,4]triazolo[4,3-a]pyridine-5-carboxylic acid

  • 8-Chloro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid

Uniqueness: 8-Bromo-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid is unique due to its bromine atom, which imparts specific chemical properties and reactivity compared to its chlorinated or non-halogenated counterparts. This bromine atom enhances its utility in various chemical reactions and applications.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Properties

IUPAC Name

8-bromo-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrN3O2/c8-5-1-4(7(12)13)2-11-3-9-10-6(5)11/h1-3H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDEOWHVZVQHAPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NN=CN2C=C1C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90680936
Record name 8-Bromo[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90680936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1216475-30-7
Record name 8-Bromo[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90680936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Bromo-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid
Reactant of Route 2
8-Bromo-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid
Reactant of Route 3
Reactant of Route 3
8-Bromo-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid
Reactant of Route 4
Reactant of Route 4
8-Bromo-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid
Reactant of Route 5
8-Bromo-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid
Reactant of Route 6
Reactant of Route 6
8-Bromo-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.